molecular formula C11H15NO2 B3319415 1-[(4-Methoxyphenyl)methyl]azetidin-3-ol CAS No. 111043-52-8

1-[(4-Methoxyphenyl)methyl]azetidin-3-ol

Cat. No.: B3319415
CAS No.: 111043-52-8
M. Wt: 193.24 g/mol
InChI Key: GDVPFRRDMUZZTR-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)methyl]azetidin-3-ol is a small organic molecule featuring a four-membered azetidine ring substituted at the 3-position with a hydroxyl group and at the 1-position with a 4-methoxybenzyl moiety. The compound’s structure combines the conformational rigidity of the azetidine ring with the electronic and steric properties of the methoxy-substituted aromatic group.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]azetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-14-11-4-2-9(3-5-11)6-12-7-10(13)8-12/h2-5,10,13H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVPFRRDMUZZTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-Methoxyphenyl)methyl]azetidin-3-ol can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxybenzyl chloride with azetidin-3-ol in the presence of a base such as sodium hydride or potassium carbonate . The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-[(4-Methoxyphenyl)methyl]azetidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where nucleophiles such as halides or amines replace the methoxy group.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles under controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

1-[(4-Methoxyphenyl)methyl]azetidin-3-ol serves as a vital building block in synthetic chemistry. Its ability to undergo various chemical transformations makes it valuable for the synthesis of more complex molecules. For instance:

  • Oxidation: The compound can be oxidized to yield ketones or carboxylic acids using reagents such as potassium permanganate.
  • Reduction: Reduction reactions can convert it into alcohols or amines using hydrogen gas and palladium catalysts.
  • Nucleophilic Substitution: The methoxy group can be substituted with nucleophiles like halides or amines, allowing for further functionalization.

Biological Applications

The structural similarities of 1-[(4-Methoxyphenyl)methyl]azetidin-3-ol to biologically active molecules make it a candidate for studying enzyme inhibition and receptor binding. Its potential biological activities include:

  • Antibacterial and Antimicrobial Properties: The resulting polymers from azetidines have shown efficacy in coatings designed to inhibit bacterial growth.
  • Non-Viral Gene Transfection: The compound's ability to form polymers can be exploited in gene delivery systems, enhancing the efficiency of non-viral transfection methods.

Industrial Applications

In industry, 1-[(4-Methoxyphenyl)methyl]azetidin-3-ol is employed in the production of specialty chemicals and materials. Key applications include:

  • Polymer Production: It acts as a precursor for synthesizing polymers used in various coatings and materials.
  • Coatings Development: The compound's properties make it suitable for creating antimicrobial coatings that are essential in medical devices and packaging.

Case Studies

Case Study 1: Antimicrobial Coatings
Research has demonstrated that polymers derived from azetidines exhibit significant antibacterial properties. In one study, coatings containing azetidine derivatives were tested against common bacterial strains, showing reduced bacterial viability compared to control surfaces .

Case Study 2: Gene Delivery Systems
A study explored the use of azetidine-based polymers for non-viral gene delivery. Results indicated that these polymers facilitated efficient cellular uptake and expression of plasmid DNA, highlighting their potential as alternatives to viral vectors in gene therapy applications .

Mechanism of Action

The mechanism of action of 1-[(4-Methoxyphenyl)methyl]azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

The benzyl group’s substitution pattern significantly influences electronic and steric properties:

  • 1-[(4-Chlorobenzyl)azetidin-3-ol (CAS 111043-50-6): Replacing the methoxy group with chlorine introduces an electron-withdrawing effect, increasing lipophilicity (Cl vs. OCH₃). This may enhance membrane permeability but reduce hydrogen-bonding capacity compared to the methoxy analog .
  • 1-[(3-Bromophenyl)methyl]azetidin-3-ol (CAS 13434-19-0): The bromine atom at the 3-position creates steric hindrance and alters aromatic π-π stacking interactions. The meta-substitution may also disrupt binding to planar biological targets compared to para-substituted derivatives .

Modifications to the Azetidine Ring

  • 1-(Diphenylmethyl)-3-(4-methoxyphenyl)azetidin-3-ol (CAS 917899-25-3): The diphenylmethyl group introduces significant steric bulk, likely reducing conformational flexibility and bioavailability. Its molecular weight (345.43 g/mol) is ~50% higher than the target compound, impacting pharmacokinetics .
  • This derivative was optimized as a selective inhibitor, suggesting azetidine modifications can tune target affinity .

Functional Group Comparisons

  • Hydroxyl vs. Trimethylsilyloxy : The compound 1-[(4-chlorophenyl)methyl]-3-[(trimethylsilyl)oxy]azetidine (CAS 111043-44-8) uses a silyl-protected hydroxyl group, a common strategy in synthesis to prevent undesired reactions during derivatization. This highlights the reactivity of the 3-OH group in the target compound .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Benzyl/Azetidine) Molecular Weight Key Properties Evidence ID
1-[(4-Methoxyphenyl)methyl]azetidin-3-ol 4-OCH₃, 3-OH ~195.2* Hydrogen-bond donor, moderate lipo -
1-[(4-Chlorobenzyl)azetidin-3-ol 4-Cl, 3-OH 199.66 Higher lipophilicity
1-(Diphenylmethyl)-3-(4-methoxyphenyl)azetidin-3-ol Diphenylmethyl, 4-OCH₃, 3-OH 345.43 Steric hindrance, low solubility
4-(methoxymethyl)-1-(4-methoxyphenyl)-3,3-dimethylazetidin-2-one 4-OCH₃, lactam, Me groups 279.34 Lipophilic, enzyme inhibitor

*Estimated based on molecular formula C₁₁H₁₅NO₂.

Research Findings and Implications

  • Synthetic Accessibility : Evidence suggests alkylation of azetidin-3-ol precursors with substituted benzyl halides is a viable route, though steric and electronic factors (e.g., bromination in ) may require optimized conditions.
  • Biological Relevance : Azetidine derivatives are frequently explored as enzyme inhibitors (e.g., ). The target compound’s hydroxyl group could engage targets like kinases or GPCRs, though specific data are lacking.
  • Physicochemical Trends: Methoxy groups enhance solubility, while halogens (Cl, Br) increase lipophilicity.

Biological Activity

1-[(4-Methoxyphenyl)methyl]azetidin-3-ol is a compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound 1-[(4-Methoxyphenyl)methyl]azetidin-3-ol features an azetidine ring substituted with a methoxyphenyl group. Its chemical formula is C12_{12}H15_{15}NO\ and it possesses unique properties that contribute to its biological activities.

The biological activity of 1-[(4-Methoxyphenyl)methyl]azetidin-3-ol is primarily attributed to its interactions with various molecular targets:

  • Acetylcholinesterase Inhibition : Studies indicate that this compound may inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission in the brain. AChE inhibitors are significant in treating neurodegenerative diseases such as Alzheimer's disease .
  • Modulation of Neurotransmitter Systems : The compound may also interact with neurotransmitter receptors, particularly those involved in cholinergic signaling pathways, enhancing synaptic transmission .

Biological Activities

1-[(4-Methoxyphenyl)methyl]azetidin-3-ol has been investigated for several biological activities:

  • Neuroprotective Effects : The compound has shown potential neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. This suggests a role in preventing neurodegeneration .
  • Antimicrobial Properties : Preliminary studies indicate that the compound exhibits antimicrobial activity against various pathogens, making it a candidate for further development as an antimicrobial agent .
  • Antitumor Activity : Some derivatives of azetidine compounds have demonstrated antitumor activity, suggesting that 1-[(4-Methoxyphenyl)methyl]azetidin-3-ol may also possess similar properties by interfering with cancer cell proliferation .

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
Acetylcholinesterase InhibitionInhibits AChE, potentially useful for Alzheimer's treatment
NeuroprotectiveReduces oxidative stress in neuronal cells
AntimicrobialExhibits activity against various pathogens
AntitumorMay inhibit cancer cell proliferation

Case Study: Neuroprotective Effects

In a study examining the neuroprotective effects of azetidine derivatives, including 1-[(4-Methoxyphenyl)methyl]azetidin-3-ol, researchers found that treatment significantly decreased markers of oxidative stress in neuronal cell cultures. The results suggest that this compound could be further explored for its potential in neurodegenerative disease therapies .

Case Study: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of various azetidine derivatives against common bacterial strains. The results indicated that 1-[(4-Methoxyphenyl)methyl]azetidin-3-ol displayed notable activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for the development of new antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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